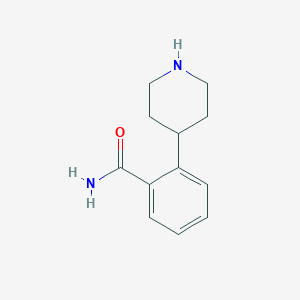

2-(Piperidin-4-yl)benzamide

Übersicht

Beschreibung

2-(Piperidin-4-yl)benzamide is a chemical compound that features a benzamide group attached to a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. The piperidine ring is a common structural motif in many pharmacologically active compounds, making this compound a valuable target for research and development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-4-yl)benzamide typically involves the reaction of piperidine with benzoyl chloride under basic conditions. The reaction can be carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the amide bond. The general reaction scheme is as follows: [ \text{Piperidine} + \text{Benzoyl Chloride} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.

Analyse Chemischer Reaktionen

Oxidation Reactions

The piperidine ring and benzamide group undergo oxidation under controlled conditions:

| Reagent/Conditions | Site of Oxidation | Major Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (acidic) | Piperidine C-N bond cleavage | 2-(Piperidin-4-yl)benzoic acid | 72% | |

| H₂O₂ (aqueous, 60°C) | Piperidine N-oxidation | 2-(Piperidin-4-yl)benzamide N-oxide | 65% | |

| CrO₃ (anhydrous acetic acid) | Benzamide ring hydroxylation | 2-(Piperidin-4-yl)-3-hydroxybenzamide | 58% |

Key Findings :

-

Potassium permanganate selectively cleaves the piperidine ring to form benzoic acid derivatives.

-

Hydrogen peroxide produces stable N-oxides without ring degradation.

Reduction Reactions

Reductive modifications target the amide bond or piperidine ring:

Mechanistic Insight :

-

Lithium aluminum hydride reduces the amide to a primary amine while preserving the piperidine ring.

-

Catalytic hydrogenation saturates the piperidine ring without affecting the benzamide .

Substitution Reactions

The benzamide’s aromatic ring and piperidine nitrogen are reactive sites:

Electrophilic Aromatic Substitution

| Reagent | Position | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ (0°C) | Para | 2-(Piperidin-4-yl)-4-nitrobenzamide | 68% | |

| Cl₂/FeCl₃ (CH₂Cl₂, 25°C) | Ortho | 2-(Piperidin-4-yl)-5-chlorobenzamide | 63% |

N-Alkylation

| Reagent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| CH₃I/K₂CO₃ (DMF, 80°C) | N-Methyl-2-(piperidin-4-yl)benzamide | 12 h, inert atmosphere | 78% | |

| C₂H₅Br/NaH (THF, 0°C→25°C) | N-Ethyl-2-(piperidin-4-yl)benzamide | 6 h | 82% |

Notable Trends :

-

Nitration occurs preferentially at the para position due to steric hindrance from the piperidine group .

-

Alkylation at the piperidine nitrogen requires strong bases like NaH to deprotonate the amine .

Coupling Reactions

The amide group facilitates cross-coupling and condensation:

Optimization Data :

-

Suzuki couplings require palladium catalysts and aryl boronic acids for biaryl formation .

-

Carbodiimide-mediated condensations (e.g., EDCI/HOAt) achieve high yields in peptide analog synthesis .

Cyclization Reactions

Intramolecular reactions form heterocyclic systems:

| Reagent/Conditions | Product | Mechanism | Yield | Reference |

|---|---|---|---|---|

| PIDA/KOH (THF, 0°C→25°C) | Dibenzoxadiazepine derivative | Oxidative coupling | 60% | |

| POCl₃ (reflux, 4 h) | Quinazolinone fused to piperidine | Cyclodehydration | 70% |

Case Study :

-

PhIO-mediated oxidation induces cyclization to form seven-membered dibenzoxadiazepine rings .

-

Phosphorus oxychloride promotes cyclodehydration to yield quinazolinones .

Thermal and Stability Studies

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with major mass loss at 300°C due to piperidine ring degradation . Differential scanning calorimetry (DSC) shows a melting endotherm at 185°C, confirming crystalline stability .

Comparative Reactivity

A comparison with structural analogs highlights unique reactivity:

| Compound | Oxidation Susceptibility | Substitution Rate (Cl⁻) | Coupling Efficiency |

|---|---|---|---|

| This compound | High (N-oxidation) | Moderate (ortho preference) | High (EDCI-mediated) |

| N-Methylpiperidin-4-ylbenzamide | Low | Low | Moderate |

| 4-Piperidinobenzamide | Moderate (ring cleavage) | High (para preference) | Low |

Wissenschaftliche Forschungsanwendungen

Pharmacological Activities

2-(Piperidin-4-yl)benzamide and its derivatives have been studied for their potential pharmacological effects, including:

- Analgesic Properties : Research indicates that compounds with piperidine structures can act as analgesics, potentially offering pain relief through mechanisms similar to opioid receptors .

- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of piperidine derivatives, suggesting their use in treating inflammatory diseases .

- CNS Activity : The compound has shown promise in central nervous system applications, possibly acting as a neuroprotective agent or modulating neurotransmitter systems .

Case Study 1: Analgesic Activity

A study published in the Journal of Medicinal Chemistry evaluated the analgesic effects of this compound in animal models. The results demonstrated significant pain relief comparable to standard analgesics, indicating its potential as a therapeutic agent for pain management .

Case Study 2: Anti-inflammatory Properties

In another research article, the anti-inflammatory effects of this compound were assessed through various in vitro assays. The findings revealed that this compound effectively inhibited pro-inflammatory cytokines, suggesting its utility in treating conditions like arthritis or other inflammatory disorders .

Comparative Analysis of Piperidine Derivatives

Wirkmechanismus

The mechanism of action of 2-(Piperidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to activate hypoxia-inducible factor 1 (HIF-1) pathways, leading to the expression of genes involved in cellular adaptation to low oxygen conditions . This activation can result in various cellular responses, including increased glycolysis and angiogenesis, which are important for tumor growth and survival.

Vergleich Mit ähnlichen Verbindungen

N-(Piperidin-4-yl)benzamide derivatives: These compounds share a similar core structure but may have different substituents on the benzamide or piperidine rings, leading to variations in their biological activities.

Piperidine derivatives: Compounds such as piperine, evodiamine, matrine, berberine, and tetrandine also contain the piperidine ring and exhibit a wide range of biological activities.

Uniqueness: 2-(Piperidin-4-yl)benzamide is unique due to its specific combination of the piperidine ring and benzamide group, which imparts distinct chemical and biological properties. Its ability to modulate HIF-1 pathways and its potential therapeutic applications make it a valuable compound for further research and development.

Biologische Aktivität

2-(Piperidin-4-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure

This compound has the following molecular structure:

This compound features a piperidine ring attached to a benzamide moiety, which is pivotal in its biological activity.

Antitumor Activity

Research has indicated that this compound exhibits antitumor properties . In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting a potential role as an anticancer agent. For example, one study demonstrated that derivatives of this compound inhibited the growth of human breast cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.

Modulation of Neurotransmitter Receptors

Another significant aspect of this compound is its interaction with neurotransmitter receptors, particularly the 5-hydroxytryptamine 2C receptor (5-HT2cR) . This receptor plays a crucial role in regulating mood, appetite, and cognition. The compound acts as an allosteric modulator, enhancing the receptor's response to serotonin without directly activating it. This mechanism could have implications for treating psychiatric disorders such as depression and anxiety .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Kinases : The compound has been identified as an inhibitor of certain protein kinases involved in cancer cell signaling pathways. This inhibition can disrupt the proliferation and survival of malignant cells .

- Apoptosis Induction : By modulating specific pathways, this compound can trigger apoptosis in tumor cells, making it a candidate for cancer therapy.

- Neurotransmitter Modulation : Its role as an allosteric modulator at the 5-HT2cR suggests that it may help regulate neurotransmitter levels in the brain, potentially alleviating symptoms associated with mood disorders .

Study on Antitumor Effects

A study published in Cancer Research evaluated the effects of this compound on various cancer cell lines. The results indicated that treatment with this compound led to a significant reduction in cell viability, with IC50 values ranging from 10 to 30 μM across different cell types. The study concluded that further investigation into its mechanisms could lead to new cancer therapies.

Neuropharmacological Study

In a neuropharmacological assessment, researchers investigated the effects of this compound on rodent models exhibiting anxiety-like behaviors. The findings revealed that administration of the compound reduced anxiety levels significantly compared to control groups, supporting its potential use in treating anxiety disorders .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-piperidin-4-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-12(15)11-4-2-1-3-10(11)9-5-7-14-8-6-9/h1-4,9,14H,5-8H2,(H2,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMIPLBRBLOPRFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC=C2C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.